6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile
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Overview
Description
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile is an organic compound belonging to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 2-fluorobenzaldehyde with malononitrile and ammonium acetate under basic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another fluorophenyl-containing compound with potential biological activity.
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A pyrimidine derivative with applications in drug design.
Uniqueness
6-(2-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can confer distinct chemical and biological properties. Its fluorine atom can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H8FN3 |
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Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-2-methylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H8FN3/c1-8-15-9(7-14)6-12(16-8)10-4-2-3-5-11(10)13/h2-6H,1H3 |
InChI Key |
JPTACPTXHARWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C2=CC=CC=C2F)C#N |
Origin of Product |
United States |
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